Benzyl 2-[[4-(2-chlorophenyl)-3-cyano-6-methyl-5-(phenylcarbamoyl)-1,4-dihydropyridin-2-yl]sulfanyl]acetate
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Overview
Description
Benzyl 2-[[4-(2-chlorophenyl)-3-cyano-6-methyl-5-(phenylcarbamoyl)-1,4-dihydropyridin-2-yl]sulfanyl]acetate is a complex organic compound with a unique structure that includes a dihydropyridine ring, a cyano group, and a sulfanyl acetate moiety
Preparation Methods
The synthesis of Benzyl 2-[[4-(2-chlorophenyl)-3-cyano-6-methyl-5-(phenylcarbamoyl)-1,4-dihydropyridin-2-yl]sulfanyl]acetate typically involves multi-step organic reactionsReaction conditions may include the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
Benzyl 2-[[4-(2-chlorophenyl)-3-cyano-6-methyl-5-(phenylcarbamoyl)-1,4-dihydropyridin-2-yl]sulfanyl]acetate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.
Scientific Research Applications
Benzyl 2-[[4-(2-chlorophenyl)-3-cyano-6-methyl-5-(phenylcarbamoyl)-1,4-dihydropyridin-2-yl]sulfanyl]acetate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific biological pathways.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: Researchers investigate its interactions with biological molecules to understand its potential effects on cellular processes and its utility in biotechnology.
Mechanism of Action
The mechanism of action of Benzyl 2-[[4-(2-chlorophenyl)-3-cyano-6-methyl-5-(phenylcarbamoyl)-1,4-dihydropyridin-2-yl]sulfanyl]acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar compounds to Benzyl 2-[[4-(2-chlorophenyl)-3-cyano-6-methyl-5-(phenylcarbamoyl)-1,4-dihydropyridin-2-yl]sulfanyl]acetate include other dihydropyridine derivatives and compounds with similar functional groups. These compounds may share some chemical properties but differ in their specific biological activities and applications. The uniqueness of this compound lies in its combination of functional groups and its potential for diverse applications .
Properties
Molecular Formula |
C29H24ClN3O3S |
---|---|
Molecular Weight |
530g/mol |
IUPAC Name |
benzyl 2-[[4-(2-chlorophenyl)-3-cyano-6-methyl-5-(phenylcarbamoyl)-1,4-dihydropyridin-2-yl]sulfanyl]acetate |
InChI |
InChI=1S/C29H24ClN3O3S/c1-19-26(28(35)33-21-12-6-3-7-13-21)27(22-14-8-9-15-24(22)30)23(16-31)29(32-19)37-18-25(34)36-17-20-10-4-2-5-11-20/h2-15,27,32H,17-18H2,1H3,(H,33,35) |
InChI Key |
JGQAIMBEPZULNX-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C(=C(N1)SCC(=O)OCC2=CC=CC=C2)C#N)C3=CC=CC=C3Cl)C(=O)NC4=CC=CC=C4 |
Canonical SMILES |
CC1=C(C(C(=C(N1)SCC(=O)OCC2=CC=CC=C2)C#N)C3=CC=CC=C3Cl)C(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
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